1H-Pyrazole-5-carboxamide,3-chloro-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-
Overview
Description
1H-Pyrazole-5-carboxamide,3-chloro-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple chloro, pyridine, and pyrazole groups, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-5-carboxamide,3-chloro-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)- typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the chloropyridine and chlorophenyl groups. Common reagents used in these reactions include chlorinating agents, pyridine derivatives, and various catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-5-carboxamide,3-chloro-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
1H-Pyrazole-5-carboxamide,3-chloro-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-5-carboxamide,3-chloro-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-(3-chloropyridine-2-yl)-N-[4-chloro-2-methylphenyl]-1H-pyrazole-5-carboxamide
- 3-Chloro-1-(3-chloropyridine-2-yl)-N-[4-chloro-2-methyl-6-(aminocarbonyl)phenyl]-1H-pyrazole-5-carboxamide
Uniqueness
The uniqueness of 1H-Pyrazole-5-carboxamide,3-chloro-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)- lies in its specific combination of functional groups and structural features. This makes it a valuable compound for targeted research and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H14Cl3N5O2 |
---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
5-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H14Cl3N5O2/c1-9-6-10(19)7-11(17(27)22-2)15(9)24-18(28)13-8-14(21)25-26(13)16-12(20)4-3-5-23-16/h3-8H,1-2H3,(H,22,27)(H,24,28) |
InChI Key |
WHSOCKLJTZLZGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Cl)C(=O)NC)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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